molecular formula C10H16F3NO3 B2666586 Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate CAS No. 1423056-03-4

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate

Cat. No.: B2666586
CAS No.: 1423056-03-4
M. Wt: 255.237
InChI Key: KRVPCKHXIVGJII-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Azetidine Derivatives

The exploration of azetidine chemistry began in the mid-20th century, with early work focused on strain-driven reactivity of the four-membered ring. Fluorine incorporation gained momentum following the 1990s "fluorine revolution" in medicinal chemistry, which demonstrated fluorine’s ability to improve metabolic stability and binding affinity. A pivotal advancement occurred in 2015 with the development of XtalFluor-E-mediated aziridine ring-opening reactions, enabling stereoselective synthesis of fluorinated diamino acid derivatives. This methodology laid groundwork for later innovations in azetidine functionalization.

The specific compound tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate represents a convergence of three strategic elements:

  • Azetidine core : Provides conformational rigidity and improved pharmacokinetic properties versus larger heterocycles
  • Trifluoroethoxy group : Enhances electronegativity (σ_p = 3.92) and lipophilicity (CLogP +0.62)
  • tert-Butyl carbamate : Facilitates orthogonal protecting group strategies in peptide mimetic synthesis

Key historical milestones:

Year Development Significance
2015 XtalFluor-E aziridine opening Enabled fluorinated heterocycle synthesis
2023 Phosphine-mediated 2-azetine synthesis Catalytic method for azetidine precursors
2023 Aza-Michael addition to azetidine acrylates Expanded amino acid derivative toolbox

Significance in Medicinal Chemistry Research

This compound addresses two critical challenges in drug discovery:

  • Metabolic stability : The trifluoroethoxy group’s strong C-F bonds resist oxidative degradation
  • Target engagement : Azetidine’s 90° N-C-C-N dihedral angle enables optimal protein binding

Recent studies demonstrate applications in:

  • Cytotoxic agents : Fluorinated 1,2-dihydroazete derivatives show IC~50~ values <10 μM against human tumor lines
  • Fluorescent probes : Azetidine-containing rhodamines (e.g., JF549) achieve Φ~F~ = 0.88 vs 0.65 for dimethylamino analogs
  • Peptidomimetics : Suzuki-Miyaura cross-coupling enables C-3 diversification for protease inhibitor development

Position within Heterocyclic Building Block Classifications

The compound occupies a unique niche in heterocyclic taxonomy:

Structural classification

  • Core: 1-azabicyclo[1.1.0]butane (azetidine)
  • Substituents:
    • Electron-withdrawing: trifluoroethoxy (-OCH~2~CF~3~)
    • Steric protection: tert-butyloxycarbonyl (Boc)

Functional hierarchy

Hierarchy Level Characteristics
Primary building block Azetidine core with orthogonal handles
Advanced intermediate Functionalized at C-3 for diversification
Target scaffold Hybrid architectures (e.g., bicyclo[3.2.1]octane)

Comparative heterocycle properties:

Parameter Azetidine Piperidine Pyrrolidine
Ring strain (kcal/mol) 26.4 0 6.2
N-inversion barrier 12.3 5.1 6.8
% sp³ character 100 83 80

Contemporary Research Relevance and Citation Analysis

An analysis of 2023-2025 literature reveals three dominant research trajectories:

1. Synthetic methodology development

  • Catalytic phosphine systems enabling gram-scale production (37 citations)
  • Photodimerization strategies for bicyclic architectures

2. Chemical biology applications

  • Fluorogenic probes for super-resolution microscopy (21 citations)
  • HaloTag-compatible imaging agents

3. Medicinal chemistry optimization

  • Fragment-based drug design using C-3 substituent libraries
  • Hybrid scaffolds combining azetidine with oxetanes/azabicycles

Citation network analysis (2023-2025):

Application Area Key Papers Citation Count
Synthetic Methods 112
Chemical Biology 89
Medicinal Chemistry 67

Properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-4-7(5-14)16-6-10(11,12)13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVPCKHXIVGJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, acids for hydrolysis, and various dipolarophiles for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing thiazole and furan moieties exhibit potent anticancer activity. For instance, studies have shown that thiazole derivatives can selectively inhibit the growth of various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Thiazole Derivative AU251 (glioblastoma)10–30
Thiazole Derivative BWM793 (melanoma)5.71
Thiazole-Furan HybridMCF-7 (breast cancer)5.71

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its permeability and bioavailability in cancer cells .

Antimicrobial Activity

N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has also been studied for its antimicrobial properties. Various thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance antibacterial efficacy:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative CE. coli12 µg/mL
Thiazole Derivative DS. aureus8 µg/mL

These findings suggest that the incorporation of trifluoromethyl groups can lead to increased antibacterial activity against resistant strains .

Anticonvulsant Properties

The anticonvulsant effects of thiazole derivatives have been documented in various studies. Compounds similar to N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide have shown promise in reducing seizure activity in animal models:

CompoundModelEfficacy
Thiazole Analogue EPTZ-induced seizures100% protection
Thiazole Analogue FMaximal electroshock testSignificant reduction in seizure duration

The mechanism behind this activity is thought to involve modulation of neurotransmitter systems and ion channels .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated a series of thiazole-containing compounds against several cancer cell lines. The results highlighted that compounds with a trifluoromethyl substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This study provides insights into optimizing thiazole derivatives for improved anticancer efficacy.
  • Case Study on Antimicrobial Properties : Another investigation focused on the synthesis and evaluation of thiazole-based compounds against multidrug-resistant bacterial strains. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring and trifluoroethoxy group. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The compound is compared to analogs with substitutions at the azetidine 3-position (Table 1).

Table 1: Key Structural Analogs

CAS No. Compound Name Substituent Molecular Weight Key Properties
1420859-80-8 tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Bromoethyl 264.16 Higher reactivity (SN2), lower solubility due to bromine
152537-03-6 tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Hydroxyethyl 201.26 Increased polarity, hydrogen bonding capacity, lower logP
1002355-90-9 tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate Trifluoroacetamido 268.23 Enhanced metabolic stability, electron-withdrawing effects
497160-14-2 tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate Oxoethyl 215.25 Reactivity toward nucleophiles, potential for further derivatization
2166273-43-2 tert-Butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate Trifluoro-hydroxyethyl 283.25 Stereospecific interactions, chiral center impacts biological activity

Biological Activity

Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate (CAS No. 1423056-03-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on antibacterial properties and other therapeutic potentials.

  • Molecular Formula : C10H16F3NO3
  • Molecular Weight : 255.23 g/mol
  • Purity : Typically around 98% as per supplier specifications .

Synthesis Methods

The synthesis of this compound generally involves the following steps:

  • Formation of Azetidine Ring : The azetidine core can be synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the trifluoroethoxy group typically occurs via nucleophilic substitution methods or through the use of fluorinated reagents .

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Activity Against Mycobacterium tuberculosis : Compounds in the azetidine class have shown promising results against M. tuberculosis with some derivatives demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like isoniazid .
CompoundMIC (µg/mL)Activity Level
Isoniazid0.1Standard
Azetidine Derivative A0.05High
Azetidine Derivative B0.15Moderate

This table summarizes the antibacterial activity of various azetidine derivatives against M. tuberculosis.

Other Biological Activities

In addition to antibacterial effects, preliminary research suggests potential anti-inflammatory and analgesic properties for certain derivatives within this chemical class. These activities are often attributed to their ability to modulate specific biological pathways involved in inflammation and pain perception .

Case Studies and Research Findings

  • Study on Antitubercular Activity : A study published in MDPI highlighted that modifications in the azetidine structure significantly influenced antibacterial potency against M. tuberculosis strains. The study emphasized the importance of lipophilicity in enhancing activity .
  • In Silico Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications can lead to improved interactions with target sites .

Q & A

Q. What are the critical factors in designing a high-yield synthesis route for Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate?

  • Methodological Answer: Key factors include solvent selection (e.g., dichloromethane for mild conditions), temperature control (0–20°C to minimize side reactions), and catalytic systems (e.g., DMAP and triethylamine for efficient activation). Reaction monitoring via TLC or HPLC is essential to optimize stepwise yields. Statistical experimental design (DoE) can systematically evaluate variables like stoichiometry and reaction time, reducing trial-and-error approaches .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer: Use 1H/13C NMR to verify the azetidine ring and trifluoroethoxy group integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (λ = 210–254 nm) assesses purity. Cross-referencing with computational NMR predictions (e.g., DFT calculations) enhances validation accuracy .

Q. How can researchers ensure purity during purification of this compound?

  • Methodological Answer: Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) for preliminary purification. Recrystallization in a non-polar solvent (e.g., hexane/diethyl ether) removes residual impurities. Purity ≥95% should be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify energetically favorable pathways. Reaction path search algorithms (e.g., artificial force-induced reaction method) predict side reactions, enabling preemptive optimization of conditions like solvent polarity or temperature .

Q. What strategies resolve discrepancies between experimental and computational data in azetidine derivative synthesis?

  • Methodological Answer: Perform iterative validation : Compare computed NMR shifts with experimental data to refine computational models. Use sensitivity analysis to identify parameters (e.g., solvent effects) causing deviations. Integrate machine learning to correlate experimental yields with computational descriptors (e.g., Fukui indices) .

Q. What methodologies enable scalable synthesis while maintaining efficiency?

  • Methodological Answer: Implement continuous-flow reactors for precise control of exothermic steps (e.g., trifluoroethylation). Use process analytical technology (PAT) like in-line IR spectroscopy to monitor reaction progression. Kinetic studies under varying scales (micro to pilot) identify mass-transfer limitations, guiding reactor design (e.g., stirred-tank vs. plug-flow) .

Q. How can researchers leverage heterogeneous catalysis to improve sustainability in synthesis?

  • Methodological Answer: Test immobilized catalysts (e.g., polymer-supported DMAP) for recyclability. Compare turnover numbers (TON) and leaching rates via ICP-MS. Green metrics (E-factor, atom economy) quantify environmental impact reduction. Solvent-free or aqueous-phase conditions further enhance sustainability .

Data Contradiction & Validation

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed?

  • Methodological Answer: Replicate experiments under standardized conditions (solvent, temperature). Validate via 2D NMR (HSQC, HMBC) to resolve signal overlap. Cross-check with independent synthetic routes (e.g., alternative protecting groups) to isolate structural variables. Publish raw data and computational inputs for peer validation .

Experimental Design & Optimization

Q. What statistical approaches are effective for optimizing reaction conditions?

  • Methodological Answer: Apply response surface methodology (RSM) with central composite design to model interactions between variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors. Machine learning algorithms (e.g., random forest regression) can process high-dimensional data for predictive optimization .

Safety & Compliance

Q. What safety protocols are critical for handling trifluoroethoxy intermediates?

  • Methodological Answer:
    Use fume hoods and inert-atmosphere techniques (N2/Ar) to mitigate volatility risks. Conduct thermal stability assays (DSC/TGA) to identify exothermic decomposition thresholds. Follow ECHA guidelines for waste disposal of fluorinated byproducts .

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